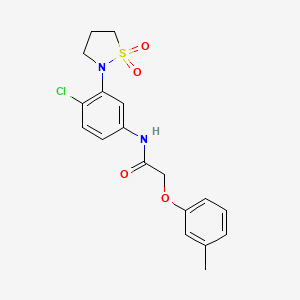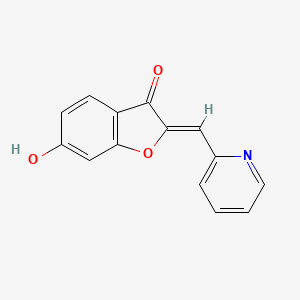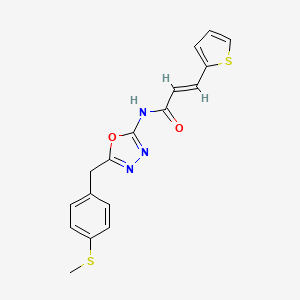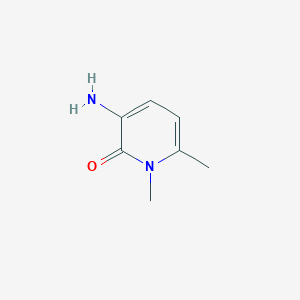![molecular formula C17H13ClN2OS B2473911 4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether CAS No. 477872-58-5](/img/structure/B2473911.png)
4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether” is a chemical compound with the molecular formula C17H13ClN2OS . It is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Scientific Research Applications
Synthesis and Antibacterial Activity
- A study demonstrated the synthesis and potential antibacterial activities of amino-heterocyclic compounds, including derivatives similar to the compound . These compounds displayed promising in vitro antibacterial activities (Hu et al., 2006).
Cytotoxic Activity and Crystal Structure
- Research on 4-thiopyrimidine derivatives, closely related to the compound, highlighted their synthesis, crystal structure, and cytotoxic activity. The study examined the cytotoxicity of these compounds against various cell lines, providing insights into their potential therapeutic applications (Stolarczyk et al., 2018).
Applications in Material Science
- In material science, thiophenyl-substituted benzidines, closely related to the compound, have been synthesized and used to create transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for various industrial applications (Tapaswi et al., 2015).
Antitumor Activity
- Another study synthesized new derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, showing potent antitumor activity against several human cancer cell lines. This research indicates the potential of such compounds in developing anticancer treatments (Hafez & El-Gazzar, 2017).
Antifungal and Antibacterial Properties
- A study on phenyl pyridyl ethers demonstrated their effectiveness as antifungal agents. Compounds like 2-Methyl-4-chlorophenyl-4′-pyridyl ether showed significant antifungal activity, highlighting the potential of similar compounds in antifungal applications (Muhlhauser & Jorgensen, 1968).
Polymer Synthesis
- In the field of polymer chemistry, aromatic ether sulfones similar to the compound have been synthesized and incorporated into polyamides, demonstrating unique properties like solubility and thermal stability, useful in advanced material applications (Shockravi et al., 2009).
Antifolate Inhibitors
- Derivatives of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, similar to the compound, have been studied as potential inhibitors of thymidylate synthase (TS) and antibacterial agents. These compounds showed potent inhibitory activity against human TS, indicating their potential in developing new therapeutic agents (Gangjee et al., 1996).
properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-5-methoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-21-15-11-19-16(12-6-3-2-4-7-12)20-17(15)22-14-9-5-8-13(18)10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUXCAVZWVSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2473833.png)
![1-Acetyl-2-{1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B2473838.png)
![6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2473842.png)




![Methyl 2-amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2473848.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2473849.png)
![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2473851.png)